Welcome to the BenchChem Online Store!
molecular formula C13H18BrN B3268689 1-[1-(4-Bromophenyl)ethyl]piperidine CAS No. 494773-08-9

1-[1-(4-Bromophenyl)ethyl]piperidine

Cat. No. B3268689
M. Wt: 268.19 g/mol
InChI Key: BDISBPIAIZBDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07125896B2

Procedure details

4-Bromoacetophenone (1.95 g), piperidine (0.97 ml) and titanium(IV) isopropoxide (3.64 ml) were stirred under argon at room temperature for 1 h. Ethanol (10 ml) was added, followed by sodium cyanoborohydride (0.41 g) and mixture stirred for 18 h. Water (2 ml) was then added and the mixture stirred for 20 minutes. The resulting inorganic precipitate was filtered off, washed with ethanol (20 ml) and the combined organic phase was concentrated in vacuo, redissolved in toluene and purified by Bondelute® chromotography, eluting with 0–20% ethyl acetate/iso-hexane to give the product as a pale yellow oil (1.07 g).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(O)C.C([BH3-])#N.[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH3:1])=[CH:5][CH:6]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Br
Name
Quantity
0.97 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
3.64 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The resulting inorganic precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phase was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in toluene
CUSTOM
Type
CUSTOM
Details
purified by Bondelute® chromotography
WASH
Type
WASH
Details
eluting with 0–20% ethyl acetate/iso-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.